5-Benzylidenerhodanine

Descripción

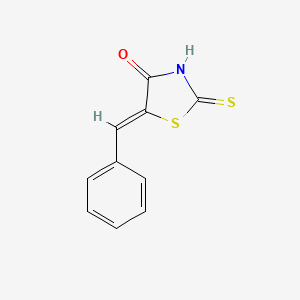

Structure

3D Structure

Propiedades

IUPAC Name |

(5Z)-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONWCXLYKDWKOU-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801034220 | |

| Record name | 5-(Phenylmethylene)-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3806-42-6 | |

| Record name | Rhodanine, 5-benzylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003806426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Phenylmethylene)-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BENZYLIDENERHODANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Benzylidenerhodanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL967B8SHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Green Chemistry Paradigms

Knoevenagel Condensation as a Primary Synthetic Route for 5-Benzylidenerhodanine Derivativesresearchgate.netisaacpub.orgtandfonline.comtandfonline.comnanobioletters.comnih.govingentaconnect.com

The primary and most fundamental method for synthesizing this compound and its derivatives is the Knoevenagel condensation. rsc.org This reaction involves the condensation of an active methylene (B1212753) compound, in this case, rhodanine (B49660), with an aldehyde or ketone, typically an aromatic aldehyde like benzaldehyde, in the presence of a basic catalyst. ekb.eg The active methylene group at the C-5 position of the rhodanine ring readily reacts with the carbonyl group of the aldehyde, leading to the formation of the exocyclic double bond characteristic of the this compound structure. rsc.orgekb.eg

Historical and Conventional Catalytic Systemstandfonline.comnih.gov

Historically, the synthesis of 5-arylidenerhodanines has been achieved using a variety of conventional catalytic systems, often requiring organic solvents and reflux conditions. Common catalysts include organic bases such as piperidine (B6355638), often used in conjunction with acetic acid. isaacpub.org Another widely employed conventional method involves the use of sodium acetate (B1210297) in glacial acetic acid, typically requiring the mixture to be refluxed for several hours. tandfonline.commdpi.com

Other traditional catalysts and systems that have been utilized include:

Glycine (B1666218) isaacpub.orgnih.gov

Ammonium (B1175870) acetate isaacpub.orgnih.gov

2,2,6,6-tetramethyl piperidine nih.gov

Ammonium chloride/ammonium hydroxide (B78521) nih.gov

While effective in producing the desired compounds, these classical methods often suffer from drawbacks such as the use of volatile and toxic organic solvents, long reaction times, and sometimes moderate yields. mdpi.com

Table 1: Conventional Catalytic Systems for this compound Synthesis

| Catalyst/System | Solvent | Conditions | Reference |

|---|---|---|---|

| Sodium Acetate | Glacial Acetic Acid | Reflux for 2 hours | tandfonline.com |

| Piperidine | Ethanol (B145695) | - | mdpi.com |

| Piperidine/Acetic Acid | - | - | isaacpub.org |

| Ammonium Acetate | - | - | isaacpub.org |

| Glycine | - | - | isaacpub.orgnih.gov |

Advanced and Sustainable Catalytic Approaches

In response to the growing need for environmentally responsible chemical processes, significant research has focused on developing greener alternatives to conventional synthetic methods. These advanced approaches prioritize the use of non-toxic solvents (especially water), recyclable catalysts, and milder reaction conditions, while aiming for high yields and shorter reaction times.

Ionic liquids (ILs) have emerged as promising "green" catalysts and solvents due to their low vapor pressure, thermal stability, and recyclability. researchgate.net Several studies have demonstrated their effectiveness in catalyzing the Knoevenagel condensation for this compound synthesis. For instance, 1-butyl-3-methyl imidazolium (B1220033) hydroxide has been used as an efficient catalyst in water. nih.govtci-thaijo.org Another approach utilizes the hydrated ionic liquid tetrabutylammonium (B224687) hydroxide (TBAH) in a water-ethanol mixture, affording high yields at a moderate temperature of 50°C. tandfonline.com The task-specific ionic liquid 1,1,3,3-tetramethylguanidine (B143053) lactate (B86563) ([TMG][Lac]) has also been employed as a recyclable catalyst, particularly effective under ultrasonic irradiation. nanobioletters.comnih.gov

Table 2: Ionic Liquid (IL)-Based Synthesis of this compound Derivatives

| Ionic Liquid Catalyst | Solvent/Conditions | Temperature | Key Advantage | Reference |

|---|---|---|---|---|

| Tetrabutylammonium hydroxide (TBAH) | H₂O-EtOH | 50°C | High yields, mild temperature | tandfonline.com |

| [Et₃NH][HSO₄] | Solvent-free | 80°C | Rapid reaction (20 min) | nanobioletters.com |

| [TMG][Lac] | Solventless, Ultrasound | 80°C | Recyclable, excellent yields | nih.gov |

| 1-Butyl-3-methyl imidazolium hydroxide | Water | - | Green solvent system | nih.govtci-thaijo.org |

| L-Proline nitrate | Water, Ultrasound | Room Temp. | Homogeneous, reusable catalyst | researchgate.net |

Deep eutectic solvents (DESs) represent another class of green solvents, prized for their biodegradability, low cost, and simple preparation. beilstein-journals.org They have been successfully applied as both the solvent and catalyst for the synthesis of 5-arylidenerhodanines. A notable example is the use of an L-proline-based DES, specifically a mixture of L-proline and glycerol (B35011) (Pro/Gly), which facilitates a fast, catalyst-free, and sustainable reaction. beilstein-journals.orgnih.gov This system provides excellent yields at a mild temperature of 60°C within just one hour. nih.govbeilstein-journals.org The product is easily recovered by simple filtration after adding water, as the DES components are water-soluble. beilstein-journals.org Other DES systems, such as those based on choline (B1196258) chloride with urea (B33335) (ChCl/urea) or acetamide (B32628) (ChCl:acetamide), have also proven to be effective, often eliminating the need for a traditional catalyst. ingentaconnect.commdpi.com

Table 3: Deep Eutectic Solvent (DES)-Mediated Synthesis of 5-Arylidenerhodanines

| DES System | Molar Ratio | Conditions | Yield | Reference |

|---|---|---|---|---|

| L-proline:Glycerol (Pro/Gly) | 1:2 | 60°C, 1 hour | Excellent (e.g., 94% for this compound) | beilstein-journals.orgnih.gov |

| Choline chloride:Urea | 1:2 | 90°C | Low to good (10-78%) | mdpi.combeilstein-journals.org |

| Choline chloride:Acetamide | - | 80°C | Good to excellent (51-99.7%) | ingentaconnect.combenthamdirect.com |

The use of simple, inexpensive, and non-toxic inorganic salts as catalysts in water is a highly attractive green chemistry paradigm. Diammonium hydrogen phosphate (B84403) has been reported as an efficient catalyst for the condensation of rhodanine with aromatic aldehydes in water at 90°C. nih.gov This method offers the advantages of being environmentally friendly, having short reaction times, high yields, and a simple work-up procedure where the solid product is filtered from the aqueous medium. nih.gov Similarly, alum (hydrated potassium aluminum sulfate) has been used in small catalytic amounts (15 mol%) in water, proving to be a convenient, economic, and green catalyst, especially when combined with microwave irradiation. derpharmachemica.com

Table 4: Inorganic Salt Catalysis in Aqueous Media

| Catalyst | Solvent | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Diammonium hydrogen phosphate | Water | 90°C | Cheap, non-toxic, simple work-up | nih.gov |

| Alum (KAl(SO₄)₂·12H₂O) | Water | Microwave, 10 min | Excellent yields, rapid | derpharmachemica.com |

| Na₂SO₃ | Ethanol | Reflux, 2 hours | - | nanobioletters.com |

Accelerated Synthetic Protocols

To further improve the efficiency of synthesis, non-conventional energy sources like microwave irradiation and ultrasound have been applied. nanobioletters.com These techniques can dramatically reduce reaction times from hours to minutes and often increase product yields. biotage.comrsc.org

Microwave-assisted synthesis has been successfully used for producing this compound derivatives. researchgate.net For example, the Knoevenagel condensation using alum as a catalyst in water under microwave irradiation was completed in just 10 minutes with a 94% yield, compared to 2 hours and a 78% yield under conventional heating. derpharmachemica.com

Ultrasound irradiation is another effective method for accelerating these reactions. researchgate.net It has been used to promote the solvent-free condensation of rhodanines with aldehydes using a recyclable resin catalyst (Amberlyst 26), leading to good yields in a short time. tandfonline.com The combination of ultrasound with ionic liquid catalysis, such as [TMG][Lac], also provides an efficient and rapid route to the desired products. nih.gov These accelerated protocols embody the principles of green chemistry by reducing energy consumption and reaction times. nanobioletters.com

Table 5: Comparison of Conventional vs. Accelerated Synthesis

| Protocol | Catalyst/Medium | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Alum / Water | 2 hours | 78% | derpharmachemica.com |

| Microwave Irradiation | Alum / Water | 10 minutes | 94% | derpharmachemica.com |

| Stirring at Room Temp. | Morpholine / Water | 1-2 hours | ~75-85% | nanobioletters.com |

| Ultrasound Irradiation | Morpholine / Water | 2 minutes | ~90-96% | nanobioletters.com |

Microwave-Assisted Synthesis

Microwave irradiation has been established as a powerful tool in organic synthesis, offering significant advantages such as rapid reaction times, increased yields, and enhanced product purity. rsc.org The application of microwave technology to the synthesis of this compound derivatives has been particularly successful.

One notable method involves the Knoevenagel condensation of aromatic aldehydes with rhodanine. Under microwave irradiation, this reaction can be completed in a fraction of the time required by conventional heating methods. For instance, a series of this compound derivatives were synthesized in high yields (71-96%) within 8-10 minutes using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in an aqueous medium under microwave irradiation. semanticscholar.org This approach is not only time-efficient but also environmentally friendly due to the use of water as a solvent. semanticscholar.org

Another green approach utilizes glycine as a catalyst for the condensation reaction under microwave irradiation. researchgate.net This method offers good yields and avoids the use of toxic reagents. researchgate.net Furthermore, a solvent-free synthesis of 5-arylidene rhodanines has been developed using bismuth trichloride (B1173362) as a promoter under microwave irradiation, highlighting the versatility of this technology in promoting eco-friendly chemical transformations. rasayanjournal.co.in

Table 1: Comparison of Microwave-Assisted Synthesis Methods for this compound

| Catalyst/Promoter | Solvent | Reaction Time | Yield (%) | Reference |

| Tetrabutylammonium bromide (TBAB) | Water | 8-10 min | 71-96 | semanticscholar.org |

| Glycine | - | 4 min | Good | researchgate.net |

| Bismuth trichloride | Solvent-free | Not specified | Not specified | rasayanjournal.co.in |

| No Catalyst | Ethanol | 1.5 h | Not specified | tandfonline.com |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, as it eliminates the environmental and health hazards associated with volatile organic compounds. Several solvent-free methods for the synthesis of this compound have been reported.

One such method involves the use of Amberlyst 26, a basic ion-exchange resin, as a recyclable catalyst. tandfonline.com This solvent-free condensation of rhodanines with various aldehydes and cycloalkanones proceeds efficiently under ultrasound irradiation, offering moderate to good yields in a short time. tandfonline.com The catalyst can be easily recovered and reused multiple times without a significant loss of activity, adding to the economic and environmental benefits of this protocol. tandfonline.com

Another approach utilizes glycine as a catalyst under microwave irradiation in the absence of a solvent. researchgate.netresearchgate.net This method provides a clean and efficient synthesis of 5-benzylidene-2-thioxothiazolidin-4-ones and thiazolidine-2,4-diones in good yields. researchgate.netresearchgate.net The use of a non-toxic, inexpensive, and readily available catalyst like glycine further enhances the green credentials of this synthetic route. researchgate.netresearchgate.net

Table 2: Solvent-Free Synthesis of this compound

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Amberlyst 26 | Ultrasound irradiation | Moderate to Good | tandfonline.com |

| Glycine | Microwave irradiation | Good | researchgate.netresearchgate.net |

| Bismuth trichloride | Microwave irradiation | Not specified | rasayanjournal.co.in |

Aqueous Reaction Medium Strategies

Water is an ideal solvent for chemical reactions from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Several synthetic strategies for this compound have been successfully implemented in aqueous media.

The Knoevenagel condensation of rhodanine with aromatic aldehydes can be efficiently carried out in water using various catalysts. For example, tetrabutylammonium hydroxide in an aqueous ethanol mixture has been used to synthesize 5-benzylidene rhodanines in high yields at a mild temperature of 50°C. tandfonline.comtandfonline.com Similarly, tetrabutylammonium bromide has been employed as a phase-transfer catalyst in water under microwave irradiation, leading to excellent yields and short reaction times. semanticscholar.org

Diammonium hydrogen phosphate has also been demonstrated as an effective and environmentally friendly catalyst for the synthesis of 5-arylidenerhodanines in water at 90°C. nih.gov This method offers high yields and a simple work-up procedure. nih.gov Furthermore, a polymer-supported ionic liquid catalyst, PS-DABCO, has been utilized for the synthesis of a wide variety of 5-benzylidene rhodanines in good to excellent yields in water, with the added advantage of easy catalyst separation and reusability. joac.info The use of deep eutectic solvents, such as L-proline-based systems, also presents a sustainable, catalyst-free method for this synthesis. beilstein-journals.org

Table 3: Aqueous Synthesis of this compound

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Tetrabutylammonium hydroxide | 50°C, 1.5 h | High | tandfonline.comtandfonline.com |

| Tetrabutylammonium bromide | Microwave irradiation, 8-10 min | 71-96 | semanticscholar.org |

| Diammonium hydrogen phosphate | 90°C | High | nih.gov |

| PS-DABCO | Reflux, 24 h | Good to Excellent | joac.info |

| L-proline-based deep eutectic solvent | 60°C, 1 h | Very Good | beilstein-journals.org |

Functionalization and Derivatization Strategies for this compound

The versatility of the this compound scaffold allows for a wide range of functionalization and derivatization strategies, enabling the synthesis of diverse libraries of compounds with tailored properties.

N-Substitution of the Rhodanine Ring

The nitrogen atom at the 3-position of the rhodanine ring is a common site for substitution, providing a convenient handle for introducing various functional groups. This modification can significantly influence the physicochemical and biological properties of the resulting molecules.

A variety of substituents have been introduced at the N-3 position, including alkyl, aryl, and acyl groups. For instance, N-substituted rhodanines have been synthesized through dithiocarbamate (B8719985) formation followed by cyclization and Knoevenagel condensation. researchgate.net These modifications have been explored in the context of developing novel therapeutic agents. researchgate.net

The introduction of an acetic acid moiety at the N-3 position, followed by amidation with different amines, has led to the synthesis of a series of this compound-3-acetamides. researchgate.net These derivatives, bearing morpholino-, 4-arylpiperazinyl-, or 4-benzylpiperidinyl- moieties, have been evaluated for their biological activities. researchgate.net

Introduction of Electrophilic Moieties

The 5-benzylidene moiety of the rhodanine core can be functionalized with various electrophilic groups. This strategy is often employed to enhance the reactivity of the molecule towards nucleophiles, which can be crucial for certain biological activities.

The aromatic ring of the benzylidene group is a common target for introducing electrophilic substituents. For example, a series of 5-arylidene-rhodanines containing an electrophilic substituent on the aromatic ring have been prepared. researchgate.net The nature and position of these electrophilic groups can modulate the electronic properties of the entire molecule.

Synthesis of Fused Heterocyclic Systems Containing the this compound Core

The fusion of other heterocyclic rings onto the this compound framework represents an advanced derivatization strategy to create more complex and rigid molecular architectures. This approach can lead to the discovery of compounds with novel biological activities.

While specific examples of fusing heterocyclic systems directly onto the this compound core are not extensively detailed in the provided context, the general principles of heterocyclic ring fusion are well-established in organic chemistry. arsdcollege.ac.inksu.edu.sadspmuranchi.ac.in This strategy often involves the construction of a new ring by reacting functional groups on the existing rhodanine scaffold. The incorporation of the this compound core into larger, fused systems is an active area of research in medicinal chemistry. ekb.eg

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Exocyclic Methylidene Carbon Atom

The exocyclic methylidene carbon at the C5 position of the 5-benzylidenerhodanine core is a key site of chemical reactivity. Its electrophilic nature governs many of the characteristic reactions of this compound class.

Conjugate Addition Reactions with Nucleophiles (e.g., Michael Addition)

The this compound structure features an α,β-unsaturated carbonyl system, making it susceptible to conjugate addition reactions, famously known as the Michael addition. wikipedia.orgdalalinstitute.commasterorganicchemistry.com In this reaction, a nucleophile, or Michael donor, adds to the β-carbon of the exocyclic double bond (the Michael acceptor). wikipedia.orgyoutube.com This reactivity is attributed to the electrophilic character of the exocyclic methylidene carbon, which is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. masterorganicchemistry.comekb.eg

While the potential for Michael addition has raised concerns about non-specific binding to biological nucleophiles like protein thiols, studies have shown that the reactivity of 5-benzylidenerhodanines can be nuanced. researchgate.netnih.gov Some research suggests that the distinct binding profiles of these compounds are not solely dictated by their reactivity as Michael acceptors. researchgate.net In fact, some this compound derivatives have shown insignificant reactivity towards certain biological nucleophiles. researchgate.net

Comparative Electrophilicity Studies with Related Heterocycles

To better understand the reactivity of 5-benzylidenerhodanines, comparative studies with other heterocyclic compounds are insightful. NMR-based methods have been employed to systematically investigate the Michael-type acceptor reactivity of 5-benzylidenebarbiturates, 5-benzylidenerhodanines, and related oxo-heterocycles. researchgate.netnih.gov

Modifications and Reactions at Other Ring Positions (e.g., C3 and C5)

Beyond the exocyclic double bond, other positions on the rhodanine (B49660) ring are also amenable to chemical modification. The nitrogen atom at position 3 (N3) and the carbon at position 5 (C5) are common sites for derivatization.

The methylene (B1212753) group at the C5 position of the rhodanine core is acidic and can be readily deprotonated to form a nucleophilic center. ekb.eg This nucleophilicity is central to the Knoevenagel condensation, a key reaction for synthesizing 5-arylidenerhodanines. nih.govbeilstein-journals.org In this reaction, the active methylene group of rhodanine attacks an aldehyde, leading to the formation of the characteristic exocyclic double bond. nih.gov

The N3 position of the rhodanine ring can be functionalized, for example, by introducing an acetic acid moiety to create rhodanine-3-acetic acid. tandfonline.comtandfonline.com This modification can significantly alter the compound's properties and has been explored in the development of various biologically active molecules. tandfonline.comtandfonline.com

Tautomeric Equilibria in this compound Analogs (e.g., Selenorhodanine)

The concept of tautomerism is relevant to rhodanine and its analogs. While not extensively detailed for this compound itself in the provided context, the potential for tautomeric forms exists within the rhodanine ring system. For instance, analogs such as selenorhodanine, where the sulfur atom at position 2 is replaced by selenium, would also be expected to exhibit tautomeric equilibria. The presence of different tautomers can influence the compound's reactivity, stability, and biological interactions. The specific equilibrium between tautomeric forms would be dependent on factors such as the solvent, temperature, and the nature of substituents on the ring.

Density Functional Theory (DFT) Calculations of this compound and Derivatives

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound and its analogs. acs.orguc.edu By employing various functionals and basis sets, researchers can accurately predict a range of molecular characteristics. mdpi.comtandfonline.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. wuxibiology.commalayajournal.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), provides information about the molecule's stability and its tendency to undergo electronic transitions. researchgate.netresearchgate.net

For this compound and its derivatives, DFT calculations have shown that the distribution of HOMO and LUMO densities is significantly influenced by the substituents on the benzylidene ring. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energies of these orbitals and, consequently, the HOMO-LUMO gap. A smaller energy gap is generally associated with higher chemical reactivity and easier electronic transitions. researchgate.net Studies have revealed that the HOMO is often localized on the rhodanine core, particularly the C=S bond, while the LUMO is distributed across the benzylidene portion of the molecule. mdpi.com

Table 1: Calculated HOMO, LUMO, and Energy Gap for this compound and Derivatives

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| This compound (R2) | ωB97XD/6-311++G** (polar solvent) | - | - | - |

| Rhodanine (R1) | ωB97XD/6-311++G** (polar solvent) | - | - | - |

| 5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one (R3) | ωB97XD/6-311++G** (polar solvent) | - | - | - |

Prediction of Quantitative Structure-Activity Relationship (QSAR) Parameters

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. srmist.edu.inspu.edu.sy DFT calculations are instrumental in deriving various molecular descriptors used in QSAR models. researchtrend.net These descriptors can include electronic properties (like HOMO and LUMO energies, dipole moment), steric properties (molecular volume, surface area), and lipophilic properties (like the partition coefficient, logP). mdpi.comsrmist.edu.in

For this compound derivatives, QSAR studies have been employed to predict their potential as inhibitors for various enzymes. researchtrend.netresearchgate.net By calculating descriptors such as molecular weight, polar surface area (PSA), ovality, and polarizability, researchers can build models that correlate these parameters with observed biological activities. mdpi.com This computational approach allows for the virtual screening of new analogs and the rational design of more potent compounds. researchtrend.net

Correlation of Computational Data with Experimental Electrochemical and Spectroscopic Results

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, there is a strong correlation between DFT-calculated parameters and experimental findings from electrochemical and spectroscopic analyses. mdpi.comresearchgate.net

For example, the calculated HOMO and LUMO energies have shown a good linear correlation with the experimental oxidation and reduction potentials, respectively, as determined by techniques like cyclic voltammetry. mdpi.comresearchgate.net Similarly, the calculated HOMO-LUMO energy gap (ΔE) often corresponds well with the electronic transitions observed in UV-Vis absorption spectra. mdpi.comresearchgate.net This agreement between theoretical and experimental data provides confidence in the computational models and allows for a deeper interpretation of the experimental results. researchgate.net

Solvent Effects on Computed Electronic and Structural Parameters

The surrounding environment can significantly influence the properties of a molecule. DFT calculations can account for solvent effects using various models, such as the Polarizable Continuum Model (PCM). ajchem-a.com Studies on this compound and its derivatives have shown that the solvent can alter their electronic and structural parameters. mdpi.com

For instance, the dipole moment of these molecules can change in a polar solvent compared to the gas phase. mdpi.com Furthermore, the energies of the HOMO and LUMO, and consequently the energy gap, can also be affected by the solvent polarity. mdpi.comresearchgate.net These calculations have demonstrated that the reactivity of this compound derivatives can increase in a polar solvent, which is consistent with experimental observations of their electrochemical behavior. mdpi.com

Spectroscopic Techniques for Structural Elucidation

Commonly employed techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. tandfonline.comresearchgate.net Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between different atoms. numberanalytics.com The Z-configuration of the exocyclic double bond in many this compound derivatives has been confirmed through NMR spectral analysis. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) and thiocarbonyl (C=S) groups within the rhodanine ring, as well as vibrations of the benzylidene moiety. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its elemental composition. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. tandfonline.com The absorption maxima are related to the HOMO-LUMO energy gap and can be correlated with DFT calculations. mdpi.comresearchgate.net

These spectroscopic methods, often used in combination, provide a comprehensive picture of the molecular structure of this compound and its derivatives, complementing and validating the insights gained from computational studies. researchgate.netbenthamdirect.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. In the analysis of this compound derivatives, IR spectra reveal characteristic absorption bands that confirm the core structure.

Studies on various this compound-3-acetic acid derivatives show consistent spectral features. The IR spectra, typically recorded using KBr disks, display distinct peaks corresponding to the various bonds within the molecules. For instance, aliphatic C-H stretching vibrations are consistently observed in the range of 2837–2932 cm⁻¹. nih.gov The carbonyl (C=O) groups of the rhodanine ring and the acetic acid moiety present strong absorption bands, often appearing as two distinct peaks between 1644 cm⁻¹ and 1718 cm⁻¹. nih.govmdpi.com Aromatic C-H bond vibrations are also noted, typically around 3327-3414 cm⁻¹. nih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3327 - 3414 | nih.gov |

| Aliphatic C-H Stretch | 2837 - 2928 | nih.gov |

These values provide a reliable fingerprint for the this compound scaffold, confirming the presence of its key structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds in solution. For this compound derivatives, ¹H, ¹³C, and, where applicable, ¹⁹F NMR spectra provide definitive structural information.

In the ¹H NMR spectra of this compound derivatives, recorded in solvents like CDCl₃ or DMSO-d₆, several key signals are characteristic. nih.govmdpi.com A highly diagnostic signal is the singlet corresponding to the exocyclic vinylic proton (=CH-Ar), which typically appears downfield in the range of δ 7.70–7.76 ppm. nih.govmdpi.com The chemical shift of this proton is influenced by the electronic nature of the substituents on the benzylidene ring.

The aromatic protons on the benzylidene ring exhibit complex splitting patterns and chemical shifts depending on their substitution. For example, in a 4-substituted derivative, the protons often appear as two doublets. mdpi.com The protons of any N-substituted acetic acid moiety or other groups on the rhodanine nitrogen also show characteristic signals. nih.govmdpi.com

Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Vinylic H | 7.70 - 7.76 | s | nih.govmdpi.com |

| Aromatic H (unsubstituted) | 6.97 - 7.34 | m | rsc.org |

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. spectrabase.com The spectra of this compound derivatives show distinct signals for the carbonyl and thione carbons of the rhodanine ring. The thione (C=S) carbon is typically found significantly downfield. The carbonyl (C=O) carbon resonates at a characteristic downfield position, generally in the range of δ 163-167 ppm. nih.govmdpi.com The exocyclic vinylic carbon and the carbons of the benzylidene ring also show signals in the aromatic region (δ 112-152 ppm). nih.govmdpi.com

Table 3: Selected ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|

| C=S (Thione) | 193.2 - 193.7 | nih.govmdpi.com |

| C=O (Carbonyl) | 163.2 - 167.1 | nih.govmdpi.com |

| Vinylic Carbon | 119.2 - 134.2 | mdpi.com |

For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is an invaluable tool for characterization. sielc.commdpi.com The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion allow for clear identification and differentiation of fluorine-containing molecules. mdpi.com In studies of fluorinated this compound derivatives, ¹⁹F NMR provides direct evidence for the presence and electronic environment of the fluorine substituents on the benzylidene ring. nih.govmdpi.com For example, a derivative with a 3-fluorophenyl group attached to a piperazine (B1678402) ring, which is in turn linked to the rhodanine core, exhibits distinct signals in the ¹⁹F NMR spectrum, confirming the structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound derivatives corresponds to the promotion of electrons from lower to higher energy molecular orbitals, typically π → π* transitions within the conjugated system.

The UV-Vis spectra of these compounds are highly dependent on the extent of conjugation and the nature of the substituents on the benzylidene ring. A study on rhodanine derivatives demonstrated a progressive bathochromic (red) shift in the maximum absorption wavelength (λmax) as the conjugation of the system increased. For example, λmax shifted from 293.5 nm in a less conjugated rhodanine to 374 nm for this compound and further to 474 nm for a derivative with a strongly electron-donating diethylamino group on the benzylidene ring. mdpi.com This indicates that extending the π-electron delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Other research has shown that rhodanine-based dyes can be designed to absorb across the entire visible spectrum, with some derivatives exhibiting absorption peaks at 523 nm and 545 nm. rsc.org The interaction with ions can also significantly alter the absorption spectra, leading to visible color changes. nih.gov

Table 4: UV-Vis Absorption Maxima (λmax) for Selected Rhodanine Derivatives

| Compound/Derivative | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Rhodanine (unsubstituted) | 293.5 | Not Specified | mdpi.com |

| This compound | 374 | Not Specified | mdpi.com |

| 5-(4-Diethylaminobenzylidene)rhodanine | 474 | Not Specified | mdpi.com |

| Rhodanine-fluorene-triphenylamine dye (RFTA-1) | 523 | Not Specified | rsc.org |

Mass Spectrometry

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. Electron Ionization (EI) is a common method used for the analysis of this compound derivatives.

In the EI-MS spectra of these compounds, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. nih.govmdpi.com The fragmentation patterns provide further structural verification. For example, derivatives of this compound-3-acetic acid often show characteristic fragments corresponding to the loss of parts of the side chain or cleavage of the benzylidene group. In a study of a series of these compounds, the molecular ion was clearly identified, and fragmentation data supported the proposed structures. mdpi.com For instance, a derivative with a molecular weight of 391 amu showed a strong molecular ion peak (M⁺) at m/z 391 (88% relative abundance) and a base peak at m/z 177, corresponding to a significant fragment of the molecule. nih.govmdpi.com

Table 5: Selected Electron Ionization Mass Spectrometry (EI-MS) Data for this compound Derivatives

| Derivative Substituents | Molecular Formula | Molecular Ion (M⁺) [m/z] (Relative Abundance %) | Key Fragments [m/z] (Relative Abundance %) | Reference |

|---|---|---|---|---|

| 4-(N,N-dimethylamino)benzylidene, N-morpholino-acetyl | C₁₈H₂₁N₃O₃S₂ | 391 (88) | 177 (100) | nih.govmdpi.com |

| 4-chlorobenzylidene, N-morpholino-acetyl | C₁₆H₁₅ClN₂O₃S₂ | 382 (19.6) | 168 (100), 86 (98.4) | mdpi.com |

Physicochemical Properties

The physical and chemical properties of 5-benzylidenerhodanine are important for its handling, formulation, and potential applications. stpeters.co.inslideshare.netajptonline.com

| Physicochemical Property | Value/Description |

| Melting Point | Typically in the range of 204-206 °C rasayanjournal.co.in |

| Solubility | Generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and less soluble in water. isaacpub.orgajptonline.com The solubility can be influenced by pH. stpeters.co.inajptonline.com |

| pKa | The acidity of the N-H proton is a key characteristic. The pKa value influences the ionization state of the molecule at different pH values, which in turn affects its solubility and biological activity. stpeters.co.inindexcopernicus.com |

These properties are fundamental for understanding the behavior of this compound in various chemical and biological systems.

Crystallographic Analysis and Solid State Structure

Single-Crystal X-ray Diffraction Studies of 5-Benzylidenerhodanine and its Complexes

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical method that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edupulstec.net This technique has been instrumental in elucidating the three-dimensional atomic arrangement of this compound and its various complexes. mdpi.comrsc.org

The synthesis of various this compound derivatives often results in the formation of the thermodynamically more stable Z-isomer around the exocyclic C5=C6 double bond. mdpi.com SCXRD studies have consistently confirmed this Z-configuration in the solid state. For instance, the crystal structures of several 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivatives have been determined, revealing the molecular geometry and confirming the Z-isomerism. mdpi.com

The interaction of this compound derivatives with metal ions has also been explored, leading to the formation of coordination complexes. The soft thione group (C=S) of the rhodanine (B49660) ring readily coordinates with various transition metals. mdpi.com X-ray diffraction has been employed to characterize the structures of these metal complexes, providing insights into the coordination chemistry of these compounds. rsc.org

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. wikipedia.orglibretexts.org These parameters are determined from the diffraction pattern obtained in an SCXRD experiment. researchgate.netub.edu

For instance, a derivative, (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, crystallizes in the monoclinic crystal system with the space group P2₁/c. mdpi.com The determination of the crystal system and space group is a critical step in solving the crystal structure and allows for a detailed analysis of the molecular packing and intermolecular interactions. nist.govwebmineral.com

The following table summarizes the crystallographic data for a representative this compound derivative.

| Compound | (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Chemical Formula | C₁₃H₁₀N₂O₃S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345(3) |

| b (Å) | 7.3456(2) |

| c (Å) | 16.9876(5) |

| α (°) | 90 |

| β (°) | 96.678(1) |

| γ (°) | 90 |

| Volume (ų) | 1392.21(7) |

| Z | 4 |

Analysis of Molecular Conformation and Geometry in the Crystalline State

The crystalline environment provides a snapshot of the preferred conformation and geometry of a molecule. researchgate.netresearchgate.net For this compound derivatives, the rhodanine and benzylidene rings are nearly planar. mdpi.com The exocyclic double bond (C=C) between the rhodanine and benzylidene moieties typically adopts a Z-configuration, which is considered to be the more stable isomer. mdpi.commdpi.com

In the crystal structure of (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, the sulfur atom (S1) of the rhodanine ring and the C8 atom of the benzylidene ring are positioned cis to each other with respect to the C6=C7 double bond. mdpi.com This arrangement is a common feature observed in other this compound structures. mdpi.com

Investigation of Intermolecular Interactions and Supramolecular Assembly

Intermolecular interactions are the forces that hold molecules together in the crystalline state, leading to the formation of a supramolecular assembly. nih.govnih.gov In the crystal structures of this compound derivatives, various non-covalent interactions have been identified, including hydrogen bonds and π–π stacking. nih.govnih.gov

Weak C-H···O and C-H···S hydrogen bonds are commonly observed, linking neighboring molecules into chains or more complex networks. nih.gov For example, in the crystal packing of 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, C—H⋯O interactions associate the molecules into inversion dimers. nih.gov

Co-crystallization with Biological Macromolecules for Binding Site Analysis (e.g., MurD ligase, HCV RNA polymerase NS5B)

Co-crystallization of this compound derivatives with their target proteins followed by X-ray diffraction analysis is a powerful technique for visualizing the inhibitor-protein interactions at the atomic level. This approach provides invaluable information for structure-based drug design. nih.govresearchgate.net

MurD ligase: this compound derivatives have been identified as inhibitors of the bacterial enzyme MurD ligase, which is involved in peptidoglycan biosynthesis. nih.govresearchgate.net High-resolution crystal structures of E. coli MurD in complex with this compound inhibitors have revealed the specific binding mode of these compounds within the enzyme's active site. nih.gov The inhibitors typically bind in the D-glutamic acid binding site, with the rhodanine core making key interactions with the protein residues. nih.gov

HCV RNA polymerase NS5B: The hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase essential for viral replication. nih.govnih.gov this compound derivatives have been investigated as non-nucleoside inhibitors of NS5B. researchgate.net Crystallographic studies of NS5B in complex with these inhibitors have identified an allosteric binding site on the enzyme. researchgate.netresearchgate.net The inhibitor binds to a pocket located in the thumb domain of the polymerase, inducing a conformational change that ultimately inhibits its enzymatic activity. researchgate.net

The detailed analysis of the binding interactions from these co-crystal structures provides a rational basis for the further optimization of these inhibitors to improve their potency and selectivity. nih.gov

Mechanistic Studies of Enzyme Inhibition

Characterization of Inhibitory Mechanisms (e.g., Competitive, Mixed-Competitive, Allosteric)

The inhibitory actions of 5-benzylidenerhodanine derivatives can be classified into several types, including competitive, mixed-competitive, and allosteric inhibition. In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.

Mixed inhibition is a more complex mechanism where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. wikipedia.org This indicates that the inhibitor binds to a site other than the active site, known as an allosteric site. wikipedia.org This binding affects both the enzyme's ability to bind the substrate (Km) and its maximum reaction rate (Vmax). Depending on whether the inhibitor has a greater affinity for the free enzyme or the enzyme-substrate complex, the apparent Km may increase or decrease. wikipedia.org

Non-competitive inhibition is a specific type of mixed inhibition where the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. wikipedia.org In such cases, the Vmax is decreased, but the Km remains unchanged.

Identification and Validation of Target Enzymes and Ligases

Research has identified and validated several key enzymes and ligases as targets for this compound and its derivatives. These targets are often crucial for the survival of pathogenic organisms or are involved in various disease pathways.

Mur Ligase Family (e.g., MurD, MurE)

The Mur ligase family (MurC-MurF) plays an essential role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.gov This makes them attractive targets for the development of new antibacterial drugs. nih.gov

Derivatives of this compound have been designed and synthesized as inhibitors of MurD ligase. nih.govresearchgate.net For instance, a series of glutamic acid-containing this compound compounds have demonstrated inhibitory activity against MurD, with IC50 values as low as 28 μM. nih.gov Furthermore, d-glutamic acid-containing dual inhibitors of both MurD and MurE ligases have been developed, showing activity against both Escherichia coli and Staphylococcus aureus, with IC50 values ranging from 6.4 to 180 μM. nih.gov

Table 1: Inhibition of Mur Ligases by this compound Derivatives

| Compound Type | Target Enzyme | Organism | IC50 (μM) |

|---|---|---|---|

| Glutamic acid-containing this compound | MurD | E. coli | 28 - 206 |

| d-glutamic acid-containing dual inhibitor | MurD & MurE | E. coli | 6.4 - 180 |

| d-glutamic acid-containing dual inhibitor | MurD & MurE | S. aureus | 6.4 - 180 |

Acetylcholinesterase (AChE) and 15-Lipoxygenase (15-LOX)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.govwikipedia.org Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov While the broader class of rhodanine (B49660) derivatives has been explored for AChE inhibition, specific mechanistic studies on this compound are an active area of research.

15-Lipoxygenase (15-LOX) is an enzyme involved in the inflammatory process through the production of leukotrienes from arachidonic acid. nih.govwikipedia.org Inhibition of 15-LOX is a potential approach for treating inflammatory diseases. mdpi.com

Glycosidases (e.g., α-glucosidase, α-amylase)

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into glucose. nih.gov Inhibitors of these enzymes can help manage blood sugar levels, making them relevant for conditions like type 2 diabetes. mdpi.com Studies have shown that various compounds can inhibit α-amylase and α-glucosidase with varying IC50 values. medchemexpress.com

Other Targets (e.g., DNA Gyrase, β-Lactamase, Peptide Deformylase, Glucosyltransferase MurG)

DNA Gyrase : This bacterial enzyme is a type II topoisomerase essential for DNA replication and is a validated target for antibiotics. nih.govnih.gov

β-Lactamase : These enzymes are produced by bacteria and are responsible for resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring. drugs.commdpi.com Inhibitors of β-lactamase can restore the efficacy of these antibiotics. nih.govwikipedia.org

Peptide Deformylase (PDF) : A metalloenzyme that is crucial for bacterial protein synthesis, making it a selective target for new antibacterial agents. researchgate.netnih.gov

Glucosyltransferase MurG : This enzyme is involved in the later stages of peptidoglycan biosynthesis, catalyzing the transfer of N-acetylglucosamine. nih.gov

Structure-Based Design Principles for this compound-Derived Enzyme Inhibitors

Structure-based drug design is a powerful approach for developing potent and selective enzyme inhibitors. High-resolution crystal structures of target enzymes in complex with this compound-based inhibitors provide detailed insights into their binding modes. nih.gov

For example, the crystal structures of MurD ligase complexed with this compound inhibitors have revealed key interactions within the active site. nih.gov This information is invaluable for understanding the structure-activity relationships and for guiding the rational design of new inhibitors with improved potency and specificity. The design of these inhibitors often involves modifying the benzylidene moiety and other parts of the molecule to optimize interactions with specific residues in the enzyme's binding pocket. nih.gov

Molecular Docking and Binding Mode Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its derivatives, these in-silico studies are instrumental in elucidating the specific molecular interactions that stabilize the ligand-enzyme complex. The binding affinity and stability of this complex are primarily governed by a combination of non-covalent interactions, including hydrogen bonding and hydrophobic interactions.

Hydrogen bonds are critical for determining the specificity and orientation of the ligand within the binding pocket. They are formed between hydrogen bond donors and acceptors on both the ligand and the amino acid residues of the protein. In the case of rhodanine derivatives, the carbonyl and thione groups of the rhodanine ring, as well as any polar substituents on the benzylidene moiety, are common sites for hydrogen bond formation.

Hydrophobic interactions also play a major role in the binding affinity between proteins and ligands like this compound. These interactions occur between the nonpolar parts of the ligand, such as the phenyl ring, and hydrophobic amino acid residues (e.g., Alanine, Valine, Leucine, Isoleucine, Phenylalanine) within the enzyme's active site. The stabilization of the ligand in the binding pocket is enhanced by these interactions through an entropically favorable process.

Molecular docking studies on 5-benzylidene substituted rhodanine derivatives against various anticancer targets have shown a good correlation between the docking scores and the experimentally observed biological activity. These analyses reveal that a combination of hydrogen bonds and optimized hydrophobic interactions stabilizes the ligands at the target site, which is a hallmark for molecular recognition and biological activity.

Table 1: Example of Molecular Interactions for a this compound Derivative from a Docking Study

| Interaction Type | Interacting Ligand Group | Interacting Amino Acid Residue(s) |

|---|---|---|

| Hydrogen Bonding | Rhodanine Carbonyl Oxygen | Serine, Threonine |

| Rhodanine Nitrogen Hydrogen | Aspartate, Glutamate | |

| Hydrophobic Interactions | Benzylidene Phenyl Ring | Leucine, Valine, Phenylalanine |

| Pi-Alkyl / Pi-Sigma | Benzylidene Phenyl Ring | Alanine, Proline |

This table presents a hypothetical but representative summary of interactions typically observed in molecular docking studies of rhodanine derivatives.

Reversibility of Covalent Adduct Formation (e.g., Michael Addition with Cysteine Residues)

The this compound scaffold contains an α,β-unsaturated carbonyl system, which is a known Michael acceptor. This chemical feature allows the compound to act as a covalent inhibitor by forming a covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active site of a target enzyme. The reaction proceeds via a Michael-type conjugate addition, where the thiol group of the cysteine residue attacks the β-carbon of the activated double bond.

The formation of a covalent bond can lead to potent and often irreversible inhibition. However, the reversibility of this Michael addition is a key consideration in drug design and depends heavily on the specific chemical structure of the Michael acceptor. While some covalent inhibitors are designed to be irreversible, there is growing interest in developing reversible covalent inhibitors to improve selectivity and reduce off-target effects.

The reactivity of the α,β-unsaturated system in this compound makes it susceptible to nucleophilic attack by cysteine thiols. The stability and, therefore, the reversibility of the resulting covalent adduct depend on the electronic properties of the molecule. For instance, the addition of strong electron-withdrawing groups can increase the electrophilicity of the Michael acceptor, but paradoxically, can also facilitate the reverse reaction. This is because these groups can also stabilize the carbanion intermediate formed during the elimination (reverse) reaction. For example, studies on cyanoacrylates have shown that while they are potent inhibitors that react rapidly with thiols, the resulting adducts can be unstable and the reaction can be a rapid-equilibrium process.

Therefore, the covalent bond formed between this compound and a cysteine residue can be considered potentially reversible. This contrasts with some acrylamide-based inhibitors which are often designed to form irreversible adducts. The potential for reversibility offers an advantage by reducing the likelihood of permanent off-target protein modification, which can contribute to toxicity.

In Vitro Enzymatic Assay Methodologies and Kinetic Analysis

To quantify the inhibitory potential of this compound and its analogs, a variety of in vitro enzymatic assays are employed. These assays are fundamental to determining the compound's potency, mechanism of inhibition, and selectivity.

A typical workflow begins with screening the compound for its ability to inhibit the target enzyme's activity. This is often done at a fixed concentration of the inhibitor and substrate. The enzyme's activity is measured by monitoring the rate of substrate conversion to product over time, often using spectrophotometric or fluorometric methods.

Once inhibitory activity is confirmed, the potency is quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. This is accomplished by performing the assay with a range of inhibitor concentrations and plotting the enzyme activity against the logarithm of the inhibitor concentration.

Table 2: Example IC50 Values for this compound Derivatives Against Cancer Cell Lines

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 3a | HeLa | <62.5 |

| Derivative 3j | MDAMB-231 | >62.5 |

| Derivative 3d | HeLa | >62.5 |

Data adapted from in vitro anticancer evaluation of novel 5-benzylidene substituted rhodanine derivatives.

Following the determination of potency, kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). These experiments involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods like the Michaelis-Menten or Lineweaver-Burk plots.

Competitive inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Non-competitive inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site (an allosteric site). This decreases the Vmax but does not change the Km.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Vmax and Km.

For covalent inhibitors like this compound, the inhibition is often time-dependent, and the kinetic analysis may be more complex, requiring pre-incubation of the enzyme and inhibitor before adding the substrate. The analysis of these data provides crucial insights into how the compound affects the enzyme's catalytic efficiency and its interaction with the substrate.

Advanced Applications in Materials Science and Chemical Sensing

Organic Electronics and Optoelectronic Devices

The tunable electronic properties of 5-benzylidenerhodanine derivatives have led to their investigation in various organic electronic and optoelectronic applications. Their performance is intrinsically linked to their molecular structure, which influences their charge transport characteristics and light-matter interactions.

Rhodanine-based molecules, including this compound derivatives, are recognized as a significant class of organic semiconductors. The inherent donor-acceptor (D-A) structure within the this compound framework facilitates intramolecular charge transfer, a key characteristic for semiconducting behavior. The performance of these materials in electronic devices is highly dependent on the molecular design, which governs the frontier molecular orbital energy levels and the hierarchical assembly of the molecules into functional thin films. Judicious chemical modifications to the benzylidene or rhodanine (B49660) moieties can modulate these properties, making them suitable for a range of electronic applications.

While less common than in other applications, the principles of molecular design involving rhodanine derivatives suggest their potential use in Organic Light-Emitting Diodes (OLEDs). The performance of OLEDs is critically dependent on the properties of the organic materials used, including their charge transport capabilities and luminescence. The D-A character of this compound could be leveraged to develop new host or dopant materials for the emissive layer of OLEDs. However, the stability and efficiency of such devices would be highly contingent on the specific molecular structure and its impact on excited state dynamics.

Organic Thin-Film Transistors (OTFTs) are fundamental components of flexible and printed electronics. The performance of OTFTs is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. The ability to engineer the molecular structure of rhodanine derivatives allows for the tuning of their charge transport properties. While specific research focusing solely on this compound in OTFTs is limited, the broader class of rhodanine-containing small molecules has been explored for this purpose. The molecular packing and thin-film morphology, which are crucial for efficient charge transport in OTFTs, can be influenced by modifications to the this compound scaffold.

The most significant application of this compound derivatives in organic electronics to date is in the field of Organic Photovoltaics (OPVs). In OPV devices, these compounds typically function as non-fullerene acceptors (NFAs) due to their strong electron-withdrawing rhodanine core. The end-capped rhodanine derivative acts as an electron acceptor, while a central donor unit completes the common Acceptor-Donor-Acceptor (A-D-A) molecular architecture. The photovoltaic performance of OPVs is highly dependent on the properties of the donor and acceptor materials. core.ac.uk

Research has demonstrated that modifying the end-capped rhodanine derivative can significantly impact the device's power conversion efficiency (PCE). For instance, the introduction of a malononitrile (B47326) unit into the rhodanine structure can enhance its electron-accepting ability, leading to a wider absorption spectrum and improved short-circuit current density (Jsc). core.ac.uk The open-circuit voltage (Voc) of these devices is related to the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. rsc.orgsemanticscholar.org

Below is a table summarizing the performance of OPV devices utilizing different rhodanine-based small molecule acceptors.

| Donor | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |

| P3HT | Cz-RH | 1.03 | 5.86 | 51 | 3.08 |

| P3HT | Flu-RH | 0.96 | 6.25 | 49 | 2.94 |

| DCAO3TIDT | PC71BM | 0.93 | 6.93 | - | 3.34 |

| DCNR3TIDT | PC71BM | 0.93 | 8.59 | - | 4.27 |

Table generated from data in core.ac.ukrsc.org

The electrical conductivity of organic semiconductors is a fundamental property that dictates their performance in electronic devices. For this compound and its derivatives, the conductivity is influenced by factors such as molecular packing in the solid state and the energy levels of the frontier molecular orbitals. While comprehensive studies on the standalone electrical conductivity of this compound films are not widely reported, its effective use as an acceptor in OPVs indicates that it possesses the necessary electronic properties for charge transport. The conductivity in these materials is typically anisotropic and highly dependent on the morphology of the thin film.

Fluorescent Probes and Chemosensors

The rhodanine moiety in this compound serves as an excellent platform for the development of fluorescent probes and chemosensors. These sensory molecules are designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte, such as metal ions. chemrxiv.org

The sensing mechanism often relies on processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The benzylidene group can be functionalized with specific binding sites for the target analyte. Upon binding, the electronic structure of the molecule is altered, leading to a detectable change in its fluorescence emission, such as quenching ("turn-off") or enhancement ("turn-on"). mdpi.com

Rhodanine-based chromophores have been investigated for their photoswitching capabilities, which can be harnessed for advanced sensing applications. chemrxiv.org The interaction with metal ions can also lead to a colorimetric response, allowing for visual detection. The versatility of the rhodanine scaffold allows for the design of probes with high selectivity and sensitivity for a variety of metal ions.

Exploration of Sensing Mechanisms (e.g., Intramolecular Charge Transfer, Photoinduced Electron Transfer)

The sensing capabilities of this compound-based chemosensors are often underpinned by sophisticated photophysical processes such as Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET). These mechanisms govern the sensor's response upon interaction with an analyte, typically leading to a measurable change in its fluorescence or color.

Intramolecular Charge Transfer (ICT): In many this compound derivatives designed as sensors, the molecule consists of an electron-donating group and an electron-accepting group, connected by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, a process known as ICT. The energy of this charge transfer is sensitive to the polarity of the surrounding environment and to the binding of an analyte. When the sensor binds to a target ion or molecule, the electron density distribution within the sensor molecule is altered, which in turn affects the ICT process and leads to a change in the emission spectrum, such as a shift in the fluorescence wavelength or a change in intensity.

Photoinduced Electron Transfer (PET): PET is another common mechanism employed in fluorescent chemosensors based on the this compound scaffold. unige.chnih.gov In a typical PET sensor, a fluorophore is covalently linked to a receptor unit that can bind to the target analyte. In the absence of the analyte, photoexcitation of the fluorophore can be followed by the transfer of an electron from the receptor to the excited fluorophore (or vice versa), which quenches the fluorescence. unige.chnih.gov Upon binding of the analyte to the receptor, the energy levels of the receptor are altered, which can inhibit the PET process. This "blocking" of the electron transfer pathway restores the fluorescence of the fluorophore, signaling the presence of the analyte. unige.chnih.gov The efficiency of PET quenching and the subsequent fluorescence restoration are dependent on the specific design of the sensor and the nature of the interaction with the analyte. unige.chnih.gov

Detection of Specific Metal Ions (e.g., Fe(III), Hg(II), Cu(II), Ag(I), Zn(II), Cd(II))

The rhodanine scaffold, including this compound, has proven to be an effective platform for the development of chemosensors for various metal ions. The presence of sulfur and nitrogen atoms in the rhodanine ring provides suitable coordination sites for metal ions.

Derivatives of this compound have been specifically designed to act as selective chemosensors for a range of metal ions. For instance, certain rhodanine-based azo dyes have demonstrated selectivity towards iron(III) ions (Fe³⁺). mdpi.com The interaction between the sensor and Fe³⁺ can be observed through colorimetric changes and UV-vis spectroscopy. mdpi.com Similarly, rhodanine derivatives have been developed as fluorescent sensors for the detection of mercury(II) (Hg²⁺) and copper(II) (Cu²⁺) ions in various solvents. mdpi.com

The selectivity of these sensors can be tuned by modifying the substituent groups on the benzylidene ring or the rhodanine core. This allows for the development of sensors that can selectively detect specific metal ions even in the presence of other competing ions.

Below is a table summarizing the metal ions that have been detected using this compound-based sensors, as reported in the literature.

| Metal Ion | Detection Method | Reference |

| Iron(III) (Fe³⁺) | Colorimetric and UV-vis Spectroscopy | mdpi.com |

| Copper(II) (Cu²⁺) | Fluorescent and UV-vis Spectroscopy | mdpi.com |

| Mercury(II) (Hg²⁺) | Fluorescent Spectroscopy | mdpi.com |

| Zinc(II) (Zn²⁺) | UV-vis Spectroscopy | mdpi.com |

| Cadmium(II) (Cd²⁺) | Electrochemical Analysis | dntb.gov.uaresearchgate.net |

| Silver(I) (Ag⁺) | Not specified in provided context |

Data synthesized from multiple sources indicating the versatility of the rhodanine scaffold for metal ion detection.

Applications in Biological Imaging (e.g., intracellular pH monitoring, real-time tracking)

Fluorescence microscopy techniques, particularly fluorescence lifetime imaging microscopy (FLIM), are powerful tools for monitoring physiological changes within living cells, including the tracking of intracellular pH. researchgate.netnih.gov The development of fluorescent probes that are sensitive to their local environment allows for the visualization and quantification of these changes in real-time.

While the concept of using fluorescent probes for intracellular imaging is well-established, researchgate.netnih.gov the specific application of this compound in this context is not detailed in the provided search results. However, the fundamental principles of fluorescent sensing suggest that appropriately designed this compound derivatives could potentially be used for such applications. For a molecule to be effective for intracellular imaging, it should ideally be cell-permeable, have low cytotoxicity, and exhibit a measurable change in its fluorescence properties in response to the specific intracellular parameter being monitored, such as pH.

For instance, fluorescent indicators like carboxy-seminaphthofluoresceins (C-SNAFL) and fluorescein (B123965) have been used for their fluorescence lifetime sensitivity in different pH ranges, enabling intracellular pH mapping. nih.gov The development of this compound-based probes for biological imaging would involve similar principles of designing molecules whose fluorescence is modulated by the intracellular environment.

Chemically Modified Electrodes (CMEs) for Analytical Applications

Chemically modified electrodes (CMEs) are electrodes that have their surfaces intentionally modified with a layer of a specific chemical substance to enhance their analytical performance. This compound has been utilized in the fabrication of CMEs for the detection of heavy metal ions.

Electrochemical Sensing of Heavy Metal Ions

The modification of electrode surfaces with this compound has been shown to be an effective strategy for the electrochemical detection of heavy metal ions. dntb.gov.uaresearchgate.net These modified electrodes can be used in techniques such as stripping voltammetry, which is a highly sensitive method for trace metal analysis. nih.gov

Benzylidenerhodanine (BR)-based CMEs have been successfully employed for the analysis of several heavy metal ions, including cadmium(II) (Cd²⁺), lead(II) (Pb²⁺), copper(II) (Cu²⁺), and mercury(II) (Hg²⁺). dntb.gov.uaresearchgate.net The detection is based on the ability of the benzylidenerhodanine film on the electrode surface to complex with the metal ions, preconcentrating them at the electrode before the electrochemical measurement. This preconcentration step significantly enhances the sensitivity of the detection.

Studies have shown that the performance of these sensors can be optimized by controlling the conditions under which the modifying film is prepared. dntb.gov.uaresearchgate.net Among the various heavy metal ions tested, the most intense signal was often observed for Pb(II), suggesting that these CMEs could be particularly useful for the analysis of lead in environmental samples like monitored waters. dntb.gov.uaresearchgate.net

The following table summarizes the heavy metal ions detected using this compound modified electrodes.

| Heavy Metal Ion | Concentration Range | Analytical Technique | Reference |

| Cadmium(II) (Cd²⁺) | 10⁻⁷ to 10⁻⁵ M | Voltammetry | dntb.gov.uaresearchgate.net |

| Lead(II) (Pb²⁺) | 10⁻⁷ to 10⁻⁵ M | Voltammetry | dntb.gov.uaresearchgate.net |

| Copper(II) (Cu²⁺) | 10⁻⁷ to 10⁻⁵ M | Voltammetry | dntb.gov.uaresearchgate.net |

| Mercury(II) (Hg²⁺) | 10⁻⁷ to 10⁻⁵ M | Voltammetry | dntb.gov.uaresearchgate.net |

Data from studies on benzylidenerhodanine-based chemically modified electrodes. dntb.gov.uaresearchgate.net

Characterization of Polymer Film Formation on Electrode Surfaces

The formation of a stable and uniform polymer film on the electrode surface is crucial for the performance of chemically modified electrodes. In the case of this compound, polymer films can be deposited on electrode surfaces, such as glassy carbon electrodes, through electrochemical methods like cyclic voltammetry or controlled potential electrolysis. dntb.gov.uaresearchgate.net

The formation and properties of these polymer films can be characterized using various electrochemical and spectroscopic techniques. The successful formation of the film can be demonstrated by recording the cyclic voltammograms of the modified electrode in a solution containing a redox probe, such as ferrocene. dntb.gov.uaresearchgate.net Changes in the electrochemical response of the redox probe after modification of the electrode surface provide evidence of the film's presence and can give insights into its properties, such as its permeability.

Spectroscopic methods, such as Fourier Transform Infrared Spectroscopy (FTIR) and UV-spectroscopy, can be used to confirm the structure of the polymer film. usf.edu Scanning Electron Microscopy (SEM) can provide information about the morphology of the film, revealing details about its compactness and structure. usf.edu The stability of the polymer film in different media is also an important characteristic that needs to be evaluated to ensure the long-term performance of the CME. researchgate.net

Adherence to Green Chemistry Principles in 5 Benzylidenerhodanine Research

Development of Environmentally Benign Synthetic Procedures

The primary method for synthesizing 5-benzylidenerhodanine derivatives is the Knoevenagel condensation between rhodanine (B49660) (or its derivatives) and various aromatic aldehydes. beilstein-journals.orgbeilstein-journals.org Traditional methods often employed organic bases like piperidine (B6355638) in organic solvents. nih.govresearchgate.net However, recent research has focused on creating more environmentally benign procedures.

Key developments include:

Microwave-assisted synthesis: The use of microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter timeframes and sometimes under solvent-free conditions. researchgate.net For instance, the condensation of aromatic aldehydes with rhodanine or thiazolidine-2,4-dione has been successfully achieved under microwave irradiation using glycine (B1666218) as a catalyst. researchgate.net

Grinding technology: Solvent-free synthesis by grinding reagents together, sometimes with a catalyst like ammonium (B1175870) acetate (B1210297), represents a simple, efficient, and economical green chemistry approach. nih.gov

Catalyst-free approaches: Certain green solvents, such as specific deep eutectic solvents and polyethylene (B3416737) glycol (PEG), can facilitate the reaction without the need for an external catalyst, simplifying the process and reducing potential contamination. beilstein-journals.orgnih.govresearchgate.net

Strategies for Catalyst Reusability and Efficiency